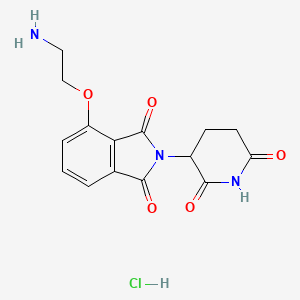
Thalidomide 4'-ether-alkylC2-amine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is a synthetic E3 ligand-linker conjugate that incorporates a cereblon ligand based on Thalidomide and a short C2 alkyl linker with terminal amine for covalent binding . It is part of a variety of functionalized PROTAC molecules for binding to a target protein ligand .
Molecular Structure Analysis
The chemical name of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is 4-(2-Aminoethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride . The molecular weight is 353.76 and the formula is C15H15N3O5.HCl .科学的研究の応用
Cancer Research
In the realm of oncology , Thalidomide 4’-ether-alkylC2-amine (hydrochloride) serves as a crucial component in the development of PROTACs that target cancerous cells . By binding to specific proteins associated with cancer progression, these PROTACs can tag them for degradation, effectively reducing tumor growth and proliferation.
Immunology
Within immunological studies , this compound aids in the modulation of immune responses. It can be used to create PROTACs that target and degrade aberrant immune factors, potentially leading to new treatments for autoimmune diseases .
Neuroscience
In neuroscience , Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is used to investigate neurodegenerative conditions. PROTACs developed with this compound can target proteins that aggregate abnormally in diseases like Alzheimer’s, offering a strategy to mitigate neuronal damage .
Virology
Virology: research benefits from this compound through the development of PROTACs that can target viral proteins. This approach could lead to novel antiviral therapies that disrupt the life cycle of viruses within host cells .
Cardiology
In cardiology , research into heart disease can utilize Thalidomide 4’-ether-alkylC2-amine (hydrochloride) to create PROTACs that target proteins involved in cardiac hypertrophy and fibrosis, offering potential therapeutic avenues for heart failure .
Dermatology
For dermatological applications , this compound can be used to design PROTACs targeting skin-related disorders. By degrading proteins that contribute to conditions like psoriasis or atopic dermatitis, it could pave the way for new skin treatments .
Gastroenterology
In gastroenterology , Thalidomide 4’-ether-alkylC2-amine (hydrochloride) can help in creating PROTACs that target proteins involved in gastrointestinal diseases, such as inflammatory bowel disease, potentially leading to new treatments .
作用機序
Target of Action
The primary target of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is cereblon , a component of the E3 ubiquitin ligase complex . This compound is a synthetic E3 ligand-linker conjugate containing a cereblon ligand based on Thalidomide . Cereblon is a crucial protein that plays a significant role in various cellular processes, including protein homeostasis and cell survival .
Mode of Action
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) interacts with its target, cereblon, by covalent binding . It incorporates an E3 ligase ligand plus an alkylC2 linker with a terminal amine ready for conjugation to a target protein ligand . The compound’s interaction with cereblon leads to the degradation of specific target proteins, which can result in changes in cellular processes .
Biochemical Pathways
It is known that the compound’s interaction with cereblon can modulate the ubiquitin-proteasome system, a crucial pathway for protein degradation . This interaction can lead to the selective degradation of target proteins, affecting their downstream effects .
Result of Action
The molecular and cellular effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) are largely dependent on the specific target proteins degraded as a result of its action. By modulating the ubiquitin-proteasome system and leading to the selective degradation of target proteins, this compound can influence various cellular processes, including cell survival, differentiation, and proliferation .
将来の方向性
特性
IUPAC Name |
4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5.ClH/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20;/h1-3,9H,4-7,16H2,(H,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQNUQDFOMUSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)
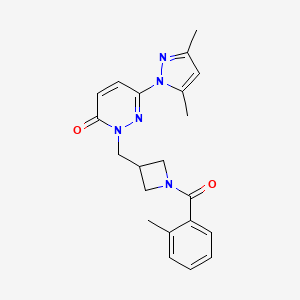
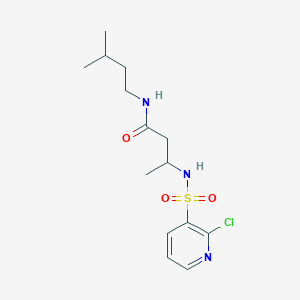


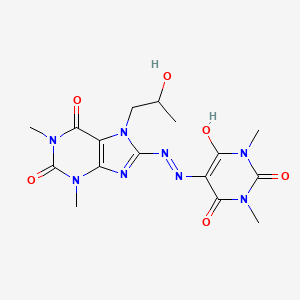
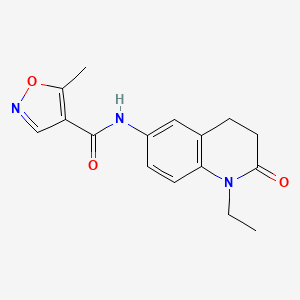
![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)

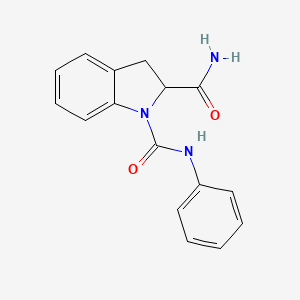
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
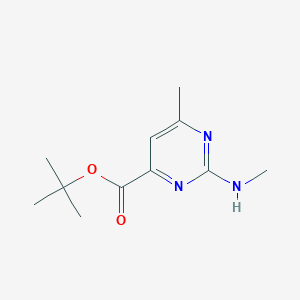
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)
![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)